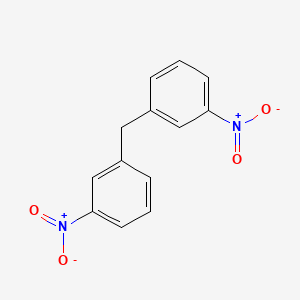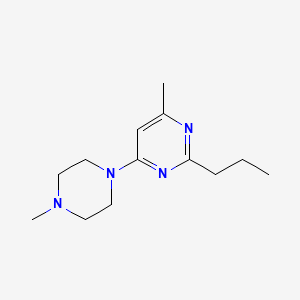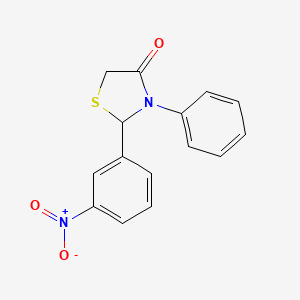![molecular formula C23H31N3 B4962310 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4962310.png)
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole, also known as A-366, is a novel and potent selective antagonist of the histamine H3 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and obesity.
作用機序
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole acts as a selective antagonist of the histamine H3 receptor, which is involved in the regulation of various physiological processes, including neurotransmitter release, appetite, and cognition. By blocking the histamine H3 receptor, 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole can modulate the release of various neurotransmitters, including dopamine, acetylcholine, and histamine, which are involved in the regulation of cognitive function, appetite, and sleep.
Biochemical and Physiological Effects:
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing food intake and body weight, and reducing the accumulation of beta-amyloid plaques in animal models of Alzheimer's disease. 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has also been shown to reduce the negative symptoms of schizophrenia, including social withdrawal and apathy.
実験室実験の利点と制限
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has several advantages for lab experiments, including its high potency and selectivity for the histamine H3 receptor, which allows for the precise modulation of neurotransmitter release. However, 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole also has some limitations, including its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole, including further investigation of its therapeutic potential in various diseases, including Alzheimer's disease, schizophrenia, and obesity. Additionally, the development of more potent and selective histamine H3 receptor antagonists could lead to the development of novel therapies for these diseases. Finally, further studies are needed to elucidate the precise mechanisms of action of 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole and its effects on the regulation of neurotransmitter release.
合成法
The synthesis of 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole involves several steps, including the preparation of 4-(2-adamantyl)-1-piperazine, which is then reacted with 3-bromo-1H-indole to form the desired product. The purity and yield of 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole can be improved through various purification techniques, including column chromatography and recrystallization.
科学的研究の応用
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and obesity. In Alzheimer's disease, 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in animal models. In schizophrenia, 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has been shown to improve cognitive function and reduce the negative symptoms of the disease. In obesity, 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has been shown to reduce food intake and body weight in animal models.
特性
IUPAC Name |
3-[[4-(2-adamantyl)piperazin-1-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3/c1-2-4-22-21(3-1)20(14-24-22)15-25-5-7-26(8-6-25)23-18-10-16-9-17(12-18)13-19(23)11-16/h1-4,14,16-19,23-24H,5-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBJSOYTMXIZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C4C5CC6CC(C5)CC4C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(2-adamantyl)piperazin-1-yl]methyl]-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B4962254.png)

![6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B4962265.png)
![3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4962279.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4962282.png)


![ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)
![4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B4962305.png)
![N-benzyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4962340.png)
